molecular formula C12H13Cl2N3S B1622520 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol CAS No. 306936-92-5

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

Cat. No.: B1622520
CAS No.: 306936-92-5
M. Wt: 302.2 g/mol
InChI Key: ZDBXYIAYJIOLDG-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a dichlorobenzyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-propyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a disulfide derivative.

    Reduction: Formation of the corresponding triazole without the dichlorobenzyl group.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The dichlorobenzyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic structure that forms the core of many biologically active compounds.

    3,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the triazole ring.

    4-Propyl-1,2,4-triazole: Similar triazole structure but without the dichlorobenzyl group.

Uniqueness

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is unique due to the combination of the dichlorobenzyl and propyl groups on the triazole ring, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3S/c1-2-5-17-11(15-16-12(17)18)7-8-3-4-9(13)10(14)6-8/h3-4,6H,2,5,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBXYIAYJIOLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371058
Record name 5-[(3,4-Dichlorophenyl)methyl]-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-92-5
Record name 5-[(3,4-Dichlorophenyl)methyl]-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

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